molecular formula C19H18N2O4S2 B2487596 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034632-96-5

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2487596
CAS No.: 2034632-96-5
M. Wt: 402.48
InChI Key: OTHXFLQMEQSSEI-UHFFFAOYSA-N
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Description

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines furan, thiophene, and methylthiophenyl groups, linked via a central oxalamide backbone.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-10-27-11-13)16-7-4-9-25-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHXFLQMEQSSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S_{2} and a molecular weight of approximately 402.48 g/mol. Its structure includes functional groups such as thiophene, furan, and an oxalamide moiety, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48 g/mol
CAS Number2034345-68-9

Biological Activity

Research indicates that compounds containing thiophene and furan rings are often associated with significant biological activities, including:

  • Antioxidant Activity : The presence of the furan and thiophene rings may enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this oxalamide derivative may possess similar properties.
  • Anticancer Potential : Preliminary studies have indicated that derivatives of thiophene and furan can inhibit cancer cell proliferation. In vitro studies are necessary to evaluate the specific anticancer properties of this compound.

Case Studies and Research Findings

  • In Vitro Antiproliferative Activity :
    • A study evaluating various oxalamide derivatives showed that compounds with similar structural features exhibited IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). This suggests potential for this compound to exhibit similar activity .
  • Mechanism of Action :
    • While specific mechanisms for this compound remain unclear, related studies on thiophene-based compounds indicate that they may act through multiple pathways, including inhibition of key enzymes involved in cell proliferation and survival . Further research is required to elucidate the exact pathways influenced by this compound.
  • Synthetic Routes :
    • The synthesis typically involves multi-step organic reactions starting from furan and thiophene derivatives, followed by coupling with oxalamide under controlled conditions . Optimization of these synthetic routes is essential for enhancing yield and minimizing environmental impact.

Future Directions

Given its complex structure and promising preliminary data, further research is warranted to fully explore the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating efficacy in animal models to confirm potential therapeutic benefits.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at a cellular level.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • Methylthiophenyl group : The sulfur-containing substituent may improve lipophilicity and metabolic stability relative to methoxy or halogenated aryl groups .

Table 1: Structural Comparison of Selected Oxalamides

Compound Name Key Structural Features Biological Activity References
Target Compound Furan, thiophene, hydroxyethyl, methylthiophenyl Underexplored (potential antimicrobial) N/A
S336 (CAS 745047-53-4) Dimethoxybenzyl, pyridyl-ethyl Umami flavor agonist (FEMA 4233)
GMC-3 4-Chlorophenyl, isoindolin-dione Antimicrobial
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridyl) Methoxybenzyl, pyridyl-ethyl Flavoring agent (FEMA 4231)
Physicochemical Properties
  • Solubility : The hydroxyethyl and polar oxalamide groups may improve aqueous solubility relative to lipophilic analogs like Regorafenib derivatives .
  • Melting point : Estimated to be >250°C based on structurally similar oxalamides (e.g., 1c in : 260–262°C) .

Table 2: Physicochemical Comparison

Property Target Compound S336 GMC-3
Molecular Weight ~443 g/mol ~399 g/mol ~372 g/mol
LogP (estimated) 3.5–4.0 2.8–3.2 2.5–3.0
Solubility (aq., mg/mL) <0.1 0.5–1.0 <0.1
Melting Point (°C) >250 180–190 220–230

Q & A

Q. How to validate oxidative degradation pathways under varying pH conditions?

  • Experimental Design :
  • Forced Degradation : Expose compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hrs .
  • Analytics :
  • HPLC-PDA : Quantify degradation products (e.g., sulfoxide formation at λ 254 nm).
  • LC-QTOF : Identify m/z 451.08 (sulfoxide) and m/z 467.05 (sulfone) .
  • Stability Guidelines : Store at pH 5–6 (citrate buffer) under N₂ to suppress oxidation .

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